4-Methyl-3-(1,2-oxazol-3-yl)pentanoicacid
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Overview
Description
4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid is a chemical compound with a molecular formula of C9H13NO3 It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.
Substitution: The oxazole ring and other functional groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction could produce reduced oxazole derivatives. Substitution reactions can lead to a variety of substituted oxazole compounds.
Scientific Research Applications
4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anti-inflammatory agent.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methylpentanoic acid: A simpler analog without the oxazole ring.
3-(1,2-Oxazol-3-yl)pentanoic acid: Similar structure but lacks the methyl group.
4-Methyl-3-(1,2-thiazol-3-yl)pentanoic acid: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid is unique due to the presence of both the oxazole ring and the pentanoic acid moiety. This combination imparts specific chemical and biological properties that are not found in simpler analogs or other heterocyclic compounds.
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
4-methyl-3-(1,2-oxazol-3-yl)pentanoic acid |
InChI |
InChI=1S/C9H13NO3/c1-6(2)7(5-9(11)12)8-3-4-13-10-8/h3-4,6-7H,5H2,1-2H3,(H,11,12) |
InChI Key |
XXNLCXAKVXASSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(=O)O)C1=NOC=C1 |
Origin of Product |
United States |
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